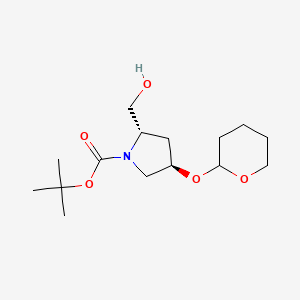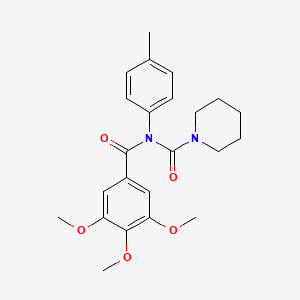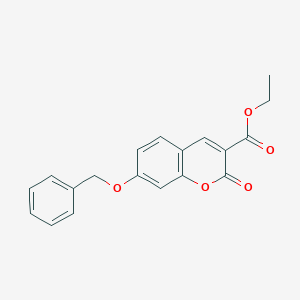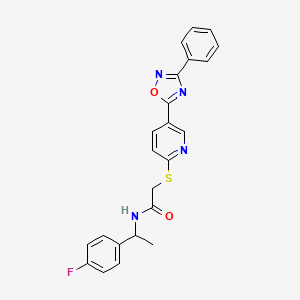![molecular formula C27H23ClN4O3S B2718418 2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 958698-58-3](/img/structure/B2718418.png)
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . For instance, the interaction of 5-chloro-2-isothiocyanatobenzonitrile with furan-2-carbohydrazide led to the formation of a related compound, which was then methylated to produce a methylsulfanyl derivative .Molecular Structure Analysis
The molecular structure of this compound includes a 2H-imidazo[1,2-c]quinazolin-2-yl group, a 2-chlorophenyl group, and a 4-methoxyphenyl group. The presence of these groups may influence the compound’s reactivity and properties.Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids demonstrates the versatility of quinazoline derivatives in chemical synthesis. Thionation or chlorination processes followed by reactions with multifunctional nucleophiles allow for the creation of a variety of derivatives (R. Al-Salahi, 2010). This methodology could potentially apply to the synthesis and functionalization of the specified compound, highlighting the importance of quinazoline scaffolds in medicinal chemistry.
Potential Biological Activities
Quinazolinone derivatives have been explored for their potential biological activities, including anticonvulsant and antihistaminic effects. For instance, omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives exhibit anticonvulsant activity, with 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide being particularly active (Zeynep Aktürk et al., 2002). Moreover, 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown H1-antihistaminic activity, suggesting a potential role in treating allergic reactions (V. Alagarsamy et al., 2009).
Analytical and Sensor Applications
The electrooxidation behavior of quinazoline derivatives towards various bioactive molecules has been studied, indicating their potential application in developing sensitive electrochemical sensors. Such sensors could be used for the simultaneous determination of multiple compounds in biological and pharmaceutical samples (H. Karimi-Maleh et al., 2014).
Safety and Hazards
This compound is intended for research use only and is not for human or veterinary use. Therefore, it should be handled with appropriate safety precautions in a research setting.
Future Directions
The potential applications of this compound in various fields, including drug discovery and development, molecular biology, and medicinal chemistry, could be explored further. The progress in high-throughput biological screening technologies and the variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
properties
IUPAC Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c1-35-19-12-10-17(11-13-19)15-29-24(33)14-23-26(34)32-25(30-23)20-7-3-5-9-22(20)31-27(32)36-16-18-6-2-4-8-21(18)28/h2-13,23H,14-16H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPJNCWKPNRJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2718339.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718344.png)
![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide](/img/structure/B2718348.png)

![3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2718351.png)


![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)
![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)